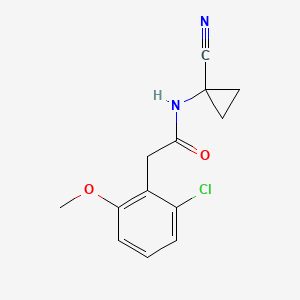

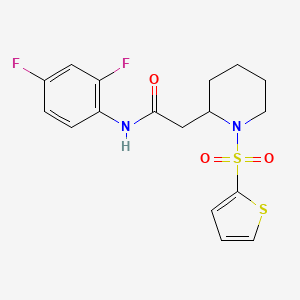

![molecular formula C22H20N2O3S B2487481 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898407-34-6](/img/structure/B2487481.png)

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves multi-step reactions, starting from base components through to the final product. The process includes cyclization, acylation, and amide formation reactions. For instance, compounds with similar structural frameworks have been synthesized through reactions involving dimethylformamide, indicating the use of common organic synthesis techniques like condensation and substitution reactions (Sharma et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases intricate bonding patterns and geometries. X-ray diffraction studies reveal the crystalline nature and spatial arrangement, emphasizing the significance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

The compound's reactivity is highlighted by its interactions with various chemical entities, forming bonds that are pivotal in medicinal chemistry for drug design. The modifications at different parts of the molecule, like the thiophene and indole units, are crucial for its biological activity, demonstrating its versatility in chemical reactions and modifications (Mudududdla et al., 2015).

Applications De Recherche Scientifique

Cancer Chemoresistance and Angiogenesis Inhibition

One prominent application of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is in overcoming cancer chemoresistance. Specifically, derivatives like 3-arylamino N-aryl thiophene 2-carboxamides, which share a similar benzodioxole moiety, have been found effective in inhibiting angiogenesis and the activity of P-glycoprotein efflux pumps, a mechanism often implicated in the multi-drug resistance of cancer cells. These compounds demonstrate promise as multi-drug resistance-reversal agents, enhancing the effectiveness of conventional anticancer drugs like doxorubicin in colorectal carcinoma cells (Mudududdla et al., 2015).

Ion Channel Modulation

Further, structural analogs of the compound have exhibited potential in modulating ion channels, which play a crucial role in cellular signaling and homeostasis. Specifically, compounds like N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its derivatives have been identified as potent KCNQ2 openers, exhibiting potential in reducing neuronal hyperexcitability. This property could be of significant interest in the development of treatments for neurological conditions such as epilepsy (Wu et al., 2004).

Synthesis and Characterization in Drug Development

Moreover, the synthesis and characterization of compounds containing benzo[d][1,3]dioxole moiety and related structures play a crucial role in drug discovery and development. Research into the synthesis, antimicrobial evaluation, and molecular docking studies of these compounds sheds light on their potential therapeutic applications, as well as their interaction with biological targets. Such studies are instrumental in the rational design of new drugs with improved efficacy and specificity (Talupur et al., 2021).

Mécanisme D'action

Target of action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.

Mode of action

The exact mode of action would depend on the specific targets that this compound interacts with. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

The affected pathways would depend on the specific targets of this compound. Given the wide range of activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(16-7-8-19-20(12-16)27-14-26-19)23-13-18(21-6-3-11-28-21)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAOMRWHPZPKRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

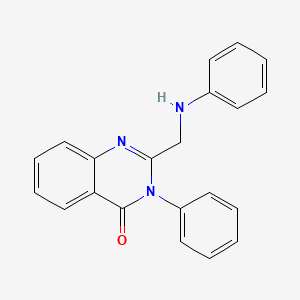

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

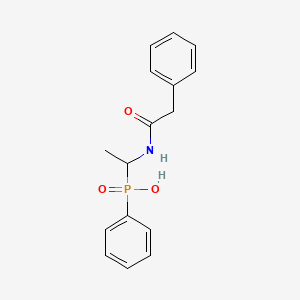

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)

![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)

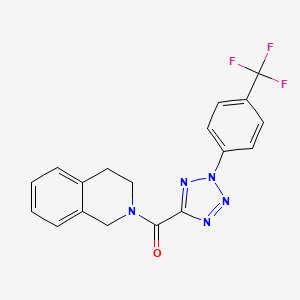

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)